2-cyclohexyl-N-(piperidin-4-yl)acetamide hydrochloride
Overview
Description
2-cyclohexyl-N-(piperidin-4-yl)acetamide hydrochloride is a chemical compound with the molecular formula C13H24N2O.HCl and a molecular weight of 260.81 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Piperidine derivatives, which include 2-cyclohexyl-n-(piperidin-4-yl)acetamide hydrochloride, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is suggested that reactions involving piperidine derivatives proceed through an outer-sphere dissociative mechanism . The reactant undergoes a series of successive protonations, and the product configuration is determined by the stereoselective enamine protonation .
Biochemical Pathways
Piperidine derivatives are known to be involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Result of Action
It is known that the pharmacological inhibition of soluble epoxide hydrolase (seh) has been suggested as a potential therapy for the treatment of pain and inflammatory diseases through the stabilization of endogenous epoxyeicosatrienoic acids .
Action Environment
The compound is known to be stored at room temperature , suggesting that its stability and efficacy could be influenced by temperature conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(piperidin-4-yl)acetamide hydrochloride typically involves the reaction of cyclohexylamine with piperidine-4-carboxylic acid, followed by acylation with acetic anhydride. The reaction conditions often include the use of a suitable solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-(piperidin-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-cyclohexyl-N-(piperidin-4-yl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Known for its anticancer activity.
4-N-phenylaminoquinoline: Exhibits antioxidant and metal chelating properties.
Uniqueness
2-cyclohexyl-N-(piperidin-4-yl)acetamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl and piperidine moieties contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-cyclohexyl-N-piperidin-4-ylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O.ClH/c16-13(10-11-4-2-1-3-5-11)15-12-6-8-14-9-7-12;/h11-12,14H,1-10H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRMFVVUCLCGFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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